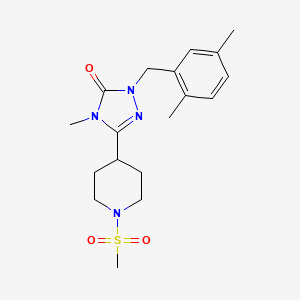

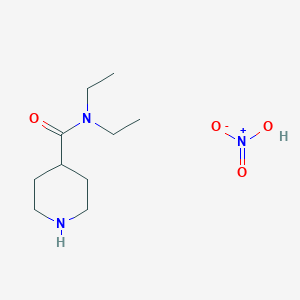

N,N-Diethyl-4-piperidinecarboxamide nitrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Diethyl-4-piperidinecarboxamide nitrate is a synthetic organic compound . It does not contain any toxic metallic elements . The compound is highly specific for several parasites .

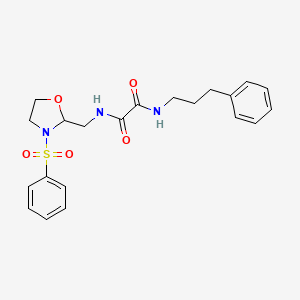

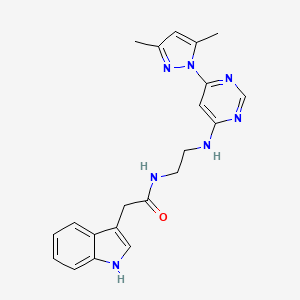

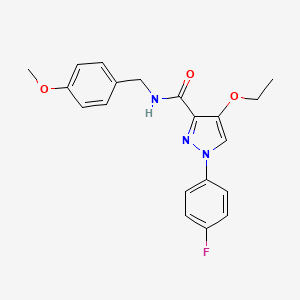

Molecular Structure Analysis

The molecular formula of this compound is C10H21N3O4 . The InChI code is 1S/C10H20N2O.ClH/c1-3-12(4-2)10(13)9-5-7-11-8-6-9;/h9,11H,3-8H2,1-2H3;1H .Scientific Research Applications

Opioid Receptor Agonists in Pain Management : N,N-Diethyl-4-piperidinecarboxamide derivatives, such as ADL5859 and ADL5747, have been studied for their effectiveness in chronic pain treatment. These compounds are notable for their agonistic action on δ-opioid receptors and have shown promising results in reducing inflammatory and neuropathic pain in mice models (Nozaki et al., 2012).

Potential Anticonvulsant Properties : Research has explored analogs of 2-piperidinecarboxylic acid for their anticonvulsant activity. Certain modifications in the molecular structure of these compounds, including in the N-benzyl series and the piperidine ring, have shown increased activity against convulsions in animal models (Ho et al., 2001).

Photocatalytic Degradation of Organic Compounds : The photocatalytic oxidation of nitrogen-containing organic compounds, including derivatives of N,N-Diethyl-4-piperidinecarboxamide, has been studied. This research investigates their degradation over UV-illuminated films of TiO2, leading to the formation of ammonium and nitrate ions, which has implications for environmental chemistry and pollution control (Low et al., 1991).

Anti-Acetylcholinesterase Activity for Alzheimer's Disease : Certain 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives have been synthesized and evaluated for their anti-acetylcholinesterase activity. These compounds, by inhibiting acetylcholinesterase, show potential as therapeutic agents for treating diseases like Alzheimer's (Sugimoto et al., 1990).

Impact on Mitochondrial Function and Cardioprotection : Dietary nitrate, which can be related to the nitrate component of N,N-Diethyl-4-piperidinecarboxamide nitrate, has been studied for its role in protecting against doxorubicin-induced cardiomyopathy by improving mitochondrial function. This research suggests that nitrates could be beneficial in mitigating cardiac damage from certain chemotherapy treatments (Zhu et al., 2011).

Properties

IUPAC Name |

N,N-diethylpiperidine-4-carboxamide;nitric acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O.HNO3/c1-3-12(4-2)10(13)9-5-7-11-8-6-9;2-1(3)4/h9,11H,3-8H2,1-2H3;(H,2,3,4) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEAWOBDOKAMJAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1CCNCC1.[N+](=O)(O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-[(4-ethylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2535477.png)

![2-Amino-4-(4-methoxyphenyl)-6-methyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2535481.png)

![N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2535484.png)

![N-(1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methyl-1,3-thiazole-4-carboxamide](/img/structure/B2535489.png)

![Methyl 2-(4-methyl-1-oxaspiro[2.4]heptan-5-yl)acetate](/img/structure/B2535490.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N4-(thiazol-2-yl)piperidine-1,4-dicarboxamide](/img/structure/B2535491.png)

![1,3-Bis-[4-(3-chlorophenyl)piperazin-1-yl]propane Dihydrochloride](/img/structure/B2535494.png)

![8-(3-chloro-2-methylphenyl)-3-(2-ethoxyethyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2535495.png)